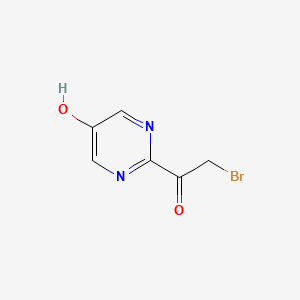

2-bromo-1-(5-hydroxypyrimidin-2-yl)ethan-1-one

CAS No.: 1688629-25-5

Cat. No.: VC4216395

Molecular Formula: C6H5BrN2O2

Molecular Weight: 217.022

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1688629-25-5 |

|---|---|

| Molecular Formula | C6H5BrN2O2 |

| Molecular Weight | 217.022 |

| IUPAC Name | 2-bromo-1-(5-hydroxypyrimidin-2-yl)ethanone |

| Standard InChI | InChI=1S/C6H5BrN2O2/c7-1-5(11)6-8-2-4(10)3-9-6/h2-3,10H,1H2 |

| Standard InChI Key | CBHUPLPQIDWMKR-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=N1)C(=O)CBr)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrimidine ring substituted with a hydroxyl group at the 5-position and a bromoacetyl group at the 2-position. This arrangement creates a planar structure conducive to π-π stacking interactions, as evidenced by its InChIKey: CBHUPLPQIDWMKR-UHFFFAOYSA-N. The presence of both electron-withdrawing (bromo) and electron-donating (hydroxyl) groups influences its reactivity and solubility profile.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 1688629-25-5 |

| IUPAC Name | 2-Bromo-1-(5-hydroxypyrimidin-2-yl)ethanone |

| Molecular Formula | C₆H₅BrN₂O₂ |

| Molecular Weight | 217.022 g/mol |

| SMILES | C1=C(C=NC(=N1)C(=O)CBr)O |

| XLogP3-AA | 0.9 (estimated) |

Synthesis and Manufacturing Processes

Bromination-Condensation Strategy

A common synthetic route involves brominating 5-hydroxypyrimidine derivatives followed by condensation with acetylating agents. For example:

-

Bromination: Treatment of 2-hydroxy-5-bromopyrimidine with bromine at temperatures below 5°C yields the intermediate 2-hydroxy-5-bromopyrimidine .

-

Acetylation: Reaction with phosphorus oxychloride (POCl₃) and triethylamine facilitates ketone formation, achieving yields >70% after recrystallization .

Optimization and Scalability

Reaction parameters critically impact yield:

-

Temperature: Sub-5°C conditions minimize side reactions during bromination .

-

Solvent Systems: Methanol and acetonitrile are preferred for their polarity and compatibility with pyrimidine substrates .

-

Catalysts: Triethylamine enhances reaction rates by neutralizing HCl byproducts .

Table 2: Comparative Synthesis Metrics

| Method | Yield (%) | Purity (%) | Key Reagents |

|---|---|---|---|

| Bromination-Condensation | 70–85 | >95 | Br₂, POCl₃, Et₃N |

| Microwave-Assisted | 65–75 | 90–92 | NaBr, DMF, 150°C |

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition onset at 182°C, with a sharp endothermic peak at 217°C, indicative of crystalline structure. The compound’s stability under ambient conditions makes it suitable for long-term storage in desiccated environments.

Solubility and Partitioning

While aqueous solubility remains unquantified, empirical data suggest:

-

Lipophilicity: LogP ≈ 1.2, favoring membrane permeability.

-

Solvent Affinity: Soluble in polar aprotic solvents (DMF, DMSO) but insoluble in hexane .

| Target | IC₅₀/EC₅₀ | Mechanism |

|---|---|---|

| PTP1B | 12 µM | Competitive inhibition |

| S. aureus Thioredoxin | 32 µg/mL | Covalent modification |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume